4-Hydroxy-4'-nitrostilbene

Nonlinear Optics Hyper-Rayleigh Scattering Second Harmonic Generation

4-Hydroxy-4'-nitrostilbene delivers molecular first hyperpolarizability β=95×10⁻³⁰ esu—over 4× that of p-nitroaniline—for SHG and electro-optic polymer doping. Yields solvent-tunable ΦΔ=0.4 for controlled singlet oxygen generation. Isomer-dependent fluorescence (E: Φf=0.7; Z: Φf<0.1) enables photoisomerization studies. Low DPPH scavenging rate (k=0.65 M⁻¹s⁻¹) makes it an essential negative control in antioxidant SAR. Verify (E)-isomer by mp 209–210°C. Not interchangeable with generic or mono-substituted stilbenes.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 19221-08-0
Cat. No. B095468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4'-nitrostilbene
CAS19221-08-0
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+
InChIKeyOETQWIHJPIESQB-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4'-nitrostilbene (CAS 19221-08-0) Technical Procurement Baseline


4-Hydroxy-4'-nitrostilbene (4-HN) is a push-pull stilbene derivative bearing an electron-donating para-hydroxyl and an electron-withdrawing para-nitro substituent [1]. It is typically supplied as a yellow-to-orange crystalline solid with a melting point in the range of 205–210 °C and a molecular weight of 241.24 g/mol [2]. The molecule is characterized by a high degree of π-conjugation, which underpins its utility in nonlinear optics, fluorescent probes, and mechanistic photochemical studies [3].

Why Generic Stilbene Substitution Fails for 4-Hydroxy-4'-nitrostilbene Procurement


4-Hydroxy-4'-nitrostilbene cannot be interchanged with generic stilbenes or even with close analogs like 4-hydroxystilbene or 4-methoxy-4'-nitrostilbene due to the quantitative impact of its specific push-pull substitution pattern [1]. The para-hydroxyl donor and para-nitro acceptor create a highly polarizable π-system that dictates its electronic, optical, and chemical behavior [2]. Substituting the nitro group for a hydrogen, methyl, methoxy, or trifluoromethyl group—or altering the position of the hydroxyl—produces measurable changes in antioxidant kinetics [3], nonlinear optical (NLO) response [4], and excited-state photophysical pathways [5]. The following evidence provides head-to-head quantitative comparisons that substantiate why this specific compound, not its in-class relatives, is required for applications demanding defined electronic and photochemical performance.

Quantitative Differentiation of 4-Hydroxy-4'-nitrostilbene (CAS 19221-08-0)


First Hyperpolarizability (β) Comparison for Nonlinear Optical Applications

4-Hydroxy-4'-nitrostilbene exhibits a first hyperpolarizability (β) of 95 × 10⁻³⁰ esu in chloroform, as measured by hyper-Rayleigh scattering [1]. This value is approximately 4.1-fold higher than the reference standard para-nitroaniline (β = 23 × 10⁻³⁰ esu) and comparable to the methoxy analog 4-methoxy-4'-nitrostilbene (β = 105 × 10⁻³⁰ esu) [1]. The strong NLO response is a direct consequence of the intramolecular push-pull charge transfer across the conjugated stilbene bridge, making the compound suitable for NLO device integration [2].

Nonlinear Optics Hyper-Rayleigh Scattering Second Harmonic Generation

Radical-Scavenging Rate Constant (DPPH) vs. 4'-Substituted Stilbene Analogs

In a systematic study of resveratrol-oriented analogues, the rate constant (k) for DPPH radical scavenging by 4-hydroxy-4'-nitrostilbene (4'-NO₂-4-HS) was determined to be significantly lower than that of analogs with electron-donating 4'-substituents [1]. Specifically, the reaction rate for the 4'-nitro analog was 0.65 M⁻¹s⁻¹ in ethanol at 25 °C, compared to 5.2 M⁻¹s⁻¹ for the 4'-methyl analog (4'-Me-4-HS) and 1.8 M⁻¹s⁻¹ for the parent 4-hydroxystilbene (4-HS) [1]. This 8-fold reduction in rate constant relative to the 4'-methyl analog demonstrates that the strongly electron-withdrawing nitro group markedly attenuates hydrogen atom transfer (HAT) efficiency.

Antioxidant Activity Free Radical Scavenging Kinetics

Singlet Oxygen Quantum Yield (ΦΔ) vs. Dinitro Analog and Solvent Dependence

The triplet-excited state of 4-hydroxy-4'-nitrostilbene generates singlet molecular oxygen (¹O₂) with a quantum yield (ΦΔ) of 0.4 in benzene and 0.05 in acetonitrile [1]. This 8-fold solvent-dependent variation highlights the influence of environment on triplet state deactivation. In contrast, the 2',4'-dinitro-substituted analog exhibits a ΦΔ of 0.6 in benzene, indicating that the addition of a second nitro group enhances intersystem crossing efficiency by approximately 50% [1].

Photochemistry Triplet State Singlet Oxygen Generation

Fluorescence Quantum Yield (Φf) of (E)-Isomer vs. (Z)-Isomer

The (E)-isomer of 4-hydroxy-4'-nitrostilbene exhibits a fluorescence quantum yield (Φf) of 0.7 in benzene, whereas the (Z)-isomer shows a Φf of less than 0.1 under identical conditions . This >7-fold difference in Φf is attributed to the (Z)-isomer's non-planar geometry, which facilitates non-radiative decay pathways. The high Φf of the thermodynamically stable (E)-isomer makes it suitable as a fluorescent probe, while the (Z)-isomer is effectively non-emissive.

Fluorescence Isomerism Photophysics

Melting Point Specification as a Proxy for Isomeric Purity

Commercial analytical-grade 4-hydroxy-4'-nitrostilbene is specified with a melting point of 209.0–210.0 °C (97% purity, HPLC) , which is consistent with literature values of 204–206 °C for the pure (E)-isomer obtained by recrystallization . In contrast, less pure grades or material with unspecified isomeric composition often exhibit broader, lower melting ranges (e.g., 205–209 °C) . The narrow melting point range serves as a practical, high-throughput proxy for confirming the presence of the desired (E)-isomer and the absence of isomeric or synthetic impurities.

Purity Thermal Analysis Quality Control

Electrochemical Push-Pull Quantification via Nitro Group Peak Potential Shift

Cyclic voltammetry studies demonstrate that the electron-donating para-hydroxyl group in 4-hydroxy-4'-nitrostilbene induces a cathodic shift in the reduction potential of the nitro group by approximately 150 mV relative to unsubstituted 4-nitrostilbene [1]. This shift, quantified by differential pulse polarography, directly measures the extent of intramolecular charge transfer (the push-pull effect) across the conjugated π-system [1]. The magnitude of the potential shift correlates with the compound's NLO activity and electronic polarizability.

Electrochemistry Push-Pull Effect Intramolecular Charge Transfer

Recommended Application Scenarios for 4-Hydroxy-4'-nitrostilbene (CAS 19221-08-0)


Nonlinear Optical (NLO) Material Development and Photonic Device Fabrication

For second harmonic generation (SHG) and electro-optic modulation, 4-hydroxy-4'-nitrostilbene provides a high molecular first hyperpolarizability (β = 95 × 10⁻³⁰ esu in chloroform), which is over 4× that of the benchmark para-nitroaniline [1]. Its push-pull architecture has been explicitly incorporated into cross-linked epoxy resin systems for increased NLO chromophore density, as described in Siemens AG patent JPH04297470A [2]. The compound's electronic asymmetry and polarizable π-system make it suitable as a dopant in polymer matrices for waveguide applications [2].

Singlet Oxygen Generation for Photooxidation Studies

In photochemical research requiring controlled generation of singlet molecular oxygen, 4-hydroxy-4'-nitrostilbene offers a ΦΔ of 0.4 in benzene, providing a moderate and solvent-tunable source of ¹O₂ [1]. This positions it as a useful alternative to more potent dinitro analogs (ΦΔ = 0.6) when lower levels of photooxidative damage are required, or when solvent-dependent quenching is advantageous for mechanistic studies [1].

Mechanistic Probe for Radical-Scavenging and Antioxidant Studies

Due to its drastically reduced DPPH scavenging rate constant (k = 0.65 M⁻¹s⁻¹ in ethanol) compared to electron-donating stilbenes (e.g., 5.2 M⁻¹s⁻¹ for the 4'-methyl analog), 4-hydroxy-4'-nitrostilbene serves as an ideal negative control or baseline compound in structure-activity relationship (SAR) studies of antioxidant mechanisms [1]. Its low reactivity confirms the necessity of electron-donating substituents for effective HAT-based radical scavenging [1].

Fluorescent Probe Development and Photophysical Research

The stark contrast in fluorescence quantum yield between the (E)-isomer (Φf = 0.7) and the (Z)-isomer (Φf < 0.1) in benzene enables the use of 4-hydroxy-4'-nitrostilbene as a model compound for studying photoisomerization dynamics and as a fluorescence turn-on/off probe [1]. Applications requiring a stable, high-quantum-yield fluorophore should utilize the pure (E)-isomer, which can be verified by its sharp melting point of 209–210 °C [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-4'-nitrostilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.